Methyl 3-phenylpropionate
Overview
Description
Methyl 3-phenylpropanoate, also known as methyl hydrocinnamate, is an organic compound with the molecular formula C10H12O2. It is a colorless to pale yellow liquid with a pleasant, fruity odor. This compound is commonly used in the fragrance industry and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-phenylpropanoate can be synthesized through the esterification of 3-phenylpropionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of methyl 3-phenylpropanoate often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation .
Types of Reactions:
Oxidation: Methyl 3-phenylpropanoate can undergo oxidation to form 3-phenylpropanoic acid.
Reduction: It can be reduced to 3-phenylpropanol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form 3-phenylpropanoic acid and methanol in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: 3-phenylpropanoic acid.
Reduction: 3-phenylpropanol.
Substitution: 3-phenylpropanoic acid and methanol.
Scientific Research Applications
Methyl 3-phenylpropanoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role as a volatile organic compound in plant metabolism.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the fragrance industry for its pleasant odor and as a flavoring agent in food products
Mechanism of Action
The mechanism of action of methyl 3-phenylpropanoate involves its interaction with various molecular targets. As a volatile organic compound, it can act on olfactory receptors, contributing to its use in fragrances. In biological systems, it may interact with enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Ethyl cinnamate: Another ester with a similar fruity odor, used in fragrances and flavorings.
Methyl cinnamate: Similar in structure but with a different aromatic ring substitution pattern.
Methyl 3-phenylpropionate: A closely related compound with similar chemical properties
Uniqueness: Methyl 3-phenylpropanoate is unique due to its specific ester structure, which imparts distinct olfactory properties and reactivity. Its applications in both the fragrance industry and as an intermediate in organic synthesis highlight its versatility .
Properties
IUPAC Name |
methyl 3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUSRLKKXPQSGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059271 | |
Record name | Benzenepropanoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid, powerful, fruity-winey floral sweet odour | |
Record name | Methyl 3-phenylpropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl 3-phenylpropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
91.00 to 92.00 °C. @ 4.00 mm Hg | |
Record name | Methyl 3-phenylpropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, miscible (in ethanol) | |
Record name | Methyl 3-phenylpropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.037-1.045 | |
Record name | Methyl 3-phenylpropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-25-3 | |
Record name | Methyl 3-phenylpropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 3-phenylpropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-phenylpropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404188 | |
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Record name | Methyl 3-phenylpropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenepropanoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-phenylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 3-PHENYLPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111LC1GI10 | |
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Record name | Methyl 3-phenylpropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 3-phenylpropionate in aroma research?
A1: this compound plays a role in the aroma profile of various fruits, including muskmelon. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) analysis have identified it as a contributing component to the overall aroma of muskmelon, particularly in the aqueous essence. []
Q2: Can you describe the structural characteristics of this compound?
A2: this compound is an ester with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol. While specific spectroscopic data isn't detailed in the provided research, its identification in these studies relies on techniques like GC-MS, which combines separation based on volatility with structural information derived from fragmentation patterns. []
Q3: How does the structure of this compound relate to its potential biological activity?
A3: While not extensively discussed in the provided research, this compound was among compounds isolated from Piper lolot leaves that demonstrated antiplatelet aggregation activity. This suggests potential interactions with biological pathways, though specific mechanisms would require further investigation. []
Q4: Has this compound been explored in the context of catalytic reactions?
A4: Yes, this compound is a product in the palladium-catalyzed carboxylation of styrene. Research indicates that reaction conditions, including temperature, catalyst concentration, and the partial pressure of carbon monoxide, can influence the selectivity of styrene carboxylation towards either this compound or its isomer, Methyl 2-phenylpropionate. []
Q5: Are there any reported instances of using electrochemistry to synthesize this compound?
A5: Electrochemical reduction of Methyl cinnamate using modified carbon fiber electrodes can lead to the formation of this compound. The choice of electrode modification significantly impacts both the yield and selectivity of this reaction. For instance, β-cyclodextrin-modified electrodes in a MeCN-H2O solvent system favored the production of this compound. []
Q6: Can you explain the significance of diastereomers in relation to this compound?
A6: When synthesized through specific reactions, like the Reformatsky reaction using methyl (+)-α-bromopropionate and benzaldehyde, this compound can exist as two diastereomers. These diastereomers, differing in the spatial arrangement of atoms around the chiral centers, can exhibit different properties. []
Q7: How does the presence of this compound in the Reformatsky reaction provide insight into the reaction mechanism?
A7: Analysis of the optical activity of this compound diastereomers formed during the Reformatsky reaction with methyl (+)-α-bromopropionate supports the enolate anion mechanism. This suggests a stepwise process involving enolate formation followed by nucleophilic attack on the carbonyl compound. []
Q8: What alternative methods exist for synthesizing compounds structurally similar to this compound?
A8: The use of calcium atom-THF co-condensates offers an alternative approach to the traditional Reformatsky reaction. This method allows for the synthesis of β-hydroxyesters, which can be further modified to obtain compounds analogous to this compound. Notably, this method demonstrates good yields and high stereoselectivity, addressing limitations of the classical Reformatsky procedure. []
Q9: Are there any studies exploring the potential for enzymatic synthesis of this compound or similar compounds?
A9: While not directly producing this compound, research on rifamycin synthetase provides insights into enzymatic assembly of related aryl ketides. This multi-modular enzyme utilizes a combination of nonribosomal peptide synthetase and polyketide synthase mechanisms. Understanding substrate specificity and module interactions in such systems could potentially be exploited for synthesizing a wider range of compounds, including those similar to this compound. []
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